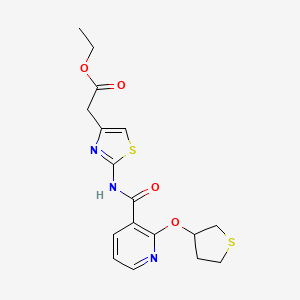

Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate

Beschreibung

This compound belongs to the thiazole-acetate family, characterized by a central thiazole ring linked to an ethyl acetate moiety and substituted with a nicotinamido group modified by a tetrahydrothiophen-3-yl ether. Its molecular formula is inferred as C₂₃H₂₆N₄O₇S (approximate molecular weight: 502.54 g/mol), based on analogous structures in the literature .

Eigenschaften

IUPAC Name |

ethyl 2-[2-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c1-2-23-14(21)8-11-9-26-17(19-11)20-15(22)13-4-3-6-18-16(13)24-12-5-7-25-10-12/h3-4,6,9,12H,2,5,7-8,10H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKMBRGGJHWIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=CC=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate typically involves a multi-step synthetic process. Key steps may include:

Synthesis of the thiazole core: : This can be achieved via the Hantzsch thiazole synthesis, involving the condensation of α-halocarbonyl compounds with thioamides.

Functionalization of the thiazole ring: : Introduction of the nicotinamide moiety may be performed through a coupling reaction, such as a nucleophilic substitution.

Esterification: : The final step often involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst, producing the ethyl ester.

Industrial Production Methods

Scaling up to industrial production involves optimizing these reactions for higher yields and purity, often utilizing continuous flow chemistry to enhance reaction efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound may undergo oxidation reactions, particularly at the thiophene ring, which can be catalyzed by oxidizing agents such as hydrogen peroxide.

Reduction: : Reduction of the nitro groups on the nicotinamide moiety can be achieved using hydrogenation techniques.

Substitution: : Various substitution reactions, especially electrophilic substitutions on the thiazole ring, can be performed to introduce new functional groups.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: : Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Substitution: : Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles such as amines.

Major Products Formed

The reactions primarily produce derivatives of the original molecule with modified functional groups, depending on the specific reaction conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Studied for its bioactivity, including potential anti-inflammatory and antimicrobial properties.

Medicine: : Explored for its potential as a pharmaceutical agent due to its interactions with biological targets.

Wirkmechanismus

The compound's effects are mediated through its interactions with specific molecular targets. Its structure allows it to bind to enzymes or receptors, influencing biological pathways. For instance, the nicotinamide moiety suggests it may interact with NAD+-dependent enzymes, affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Functional Groups

The table below compares key structural features and substituents of the target compound with analogous thiazole-acetate derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target’s tetrahydrothiophen-3-yl)oxy group combines sulfur’s electron-rich nature with ether oxygen, contrasting with electron-withdrawing groups (e.g., trifluoromethyl or chloro ) in other analogs. This may enhance solubility compared to lipophilic substituents.

- Bioactive Moieties : The nicotinamido group in the target is absent in inactive diaryl derivatives , suggesting its role in modulating activity.

Yield and Efficiency

- Target Compound : Yield data are unavailable, but structurally related compounds (e.g., trimethoxylphenyl analogs ) exhibit yields of ~89–93% under optimized conditions.

- Piperazine-Linked Analogs : Higher yields (89–93%) are achieved due to stable intermediates and efficient coupling reactions .

Physical and Chemical Properties

Solubility and Stability

- Target Compound : The tetrahydrothiophen-3-yl)oxy group may improve aqueous solubility compared to diaryl derivatives , though less than piperazine-containing analogs .

- Metabolic Stability : The sulfur-oxygen linkage in the target may confer resistance to hydrolysis relative to ester-containing analogs .

Spectroscopic Data

- NMR : The tetrahydrothiophen-3-yl)oxy group would show distinct proton signals at δ ~3.0–4.0 ppm (cyclic ether and sulfur proximity) . This contrasts with sulfonyl-group analogs (δ ~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : Expected [M+H]+ peak at m/z ~503, aligning with trimethoxylphenyl analogs (observed m/z 502.54) .

Biologische Aktivität

Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate is a complex organic compound that exhibits notable biological activity due to its unique structural features. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of several functional groups, including a thiazole ring, a tetrahydrothiophene moiety, and a nicotinamide structure. These components contribute to its chemical reactivity and biological activity.

| Component | Structure Features | Biological Significance |

|---|---|---|

| Thiazole | Nitrogen and sulfur in the ring | Known for antimicrobial properties |

| Tetrahydrothiophene | Sulfur-containing cyclic structure | Potential role in drug metabolism |

| Nicotinamide | Vitamin B3 derivative | Involved in cellular metabolism |

Synthesis

The synthesis of Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate typically involves multiple steps, including:

- Formation of the Tetrahydrothiophene Ring : This can be achieved through various cyclization methods.

- Coupling with Nicotinamide : The nicotinamide moiety is introduced via an amide coupling reaction.

- Final Esterification : The final product is obtained through esterification with ethyl acetate.

Antimicrobial Properties

Research indicates that compounds with similar structures to Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate exhibit significant antimicrobial activity. For instance, thiazole derivatives are known for their efficacy against various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition

Studies have shown that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, the nicotinamide portion may interact with enzymes linked to the NAD+/NADH redox system, potentially influencing cellular energy metabolism.

Case Studies

- Antimicrobial Testing : In a study involving various thiazole derivatives, Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as an antibiotic agent.

- Cytotoxicity Assays : In vitro assays showed that the compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential role in cancer therapy.

- Mechanism of Action Studies : Research has been conducted to elucidate the mechanism by which this compound exerts its biological effects, focusing on its interaction with cellular receptors and enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.